molecular formula C21H23NO6 B4069789 2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid

2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid

Cat. No.: B4069789
M. Wt: 385.4 g/mol
InChI Key: WCNPJFTZMBOKCF-UHFFFAOYSA-N
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Description

2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, an ethoxycarbonyl group, and a phenoxyacetic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification of the quinoline derivative with ethyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Phenoxyacetic Acid Moiety: The final step involves the nucleophilic substitution reaction between the ethoxycarbonyl quinoline derivative and phenoxyacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-carboxy-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid
  • 2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]propanoic acid

Uniqueness

2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-3-27-21(26)18-12(2)22-14-8-6-9-15(23)20(14)19(18)13-7-4-5-10-16(13)28-11-17(24)25/h4-5,7,10,19,22H,3,6,8-9,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNPJFTZMBOKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC(=O)O)C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid
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2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid
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2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid
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2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid
Reactant of Route 5
2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid
Reactant of Route 6
2-[2-(3-ethoxycarbonyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenoxy]acetic acid

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